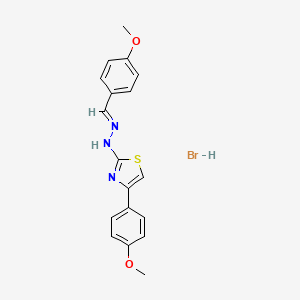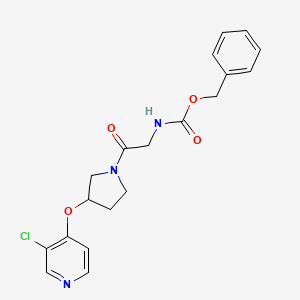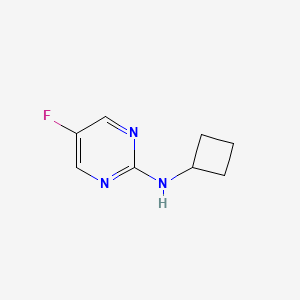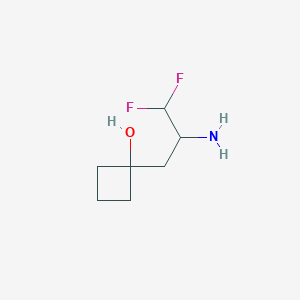
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide is a synthetic organic compound with intriguing applications in various scientific fields, particularly in medicinal and chemical research. This complex molecule is composed of indolizine and pyrimidin-2-yloxy groups linked via a cyclohexyl ring.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide involves several steps:
Preparation of the indolizine core: Starting with indolizine derivatives, functional groups are introduced to facilitate further reactions.
Formation of the cyclohexyl-pyrimidin-2-yloxy moiety: This involves the nucleophilic substitution of a suitable pyrimidine derivative onto the cyclohexyl precursor.
Coupling reaction: The key step involves coupling the pyrimidin-2-yloxy group to the indolizine core, typically using peptide-coupling reagents under anhydrous conditions.
Industrial production methods: On an industrial scale, the synthesis might involve continuous-flow reactors to ensure consistent reaction conditions and yield optimization. Advanced catalysts and automated systems enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, typically yielding oxidized indolizine derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, altering its chemical properties and enhancing its functionality.
Common reagents and conditions:
Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrides such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Utilizing reagents such as alkyl halides or acyl chlorides, with bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major products formed:
Oxidized indolizine derivatives with varied oxidation states.
Reduced forms of the compound with altered functional groups.
Substituted derivatives retaining the core structure but with new functional groups.
Scientific Research Applications
Chemistry:
Synthesis of complex organic molecules.
Study of reaction mechanisms and functional group interconversions.
Biology:
Investigating biological pathways and enzyme interactions.
Medicine:
Potential therapeutic applications due to its biological activity.
Screening for pharmacological properties and drug development.
Industry:
Use as a chemical intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The indolizine and pyrimidin-2-yloxy groups are key to its binding affinity and specificity. Through a series of molecular interactions, the compound can modulate biological pathways, leading to its observed effects. Detailed studies often reveal the exact pathways and targets involved.
Comparison with Similar Compounds
Indolizine derivatives with different substituents.
Pyrimidin-2-yloxy-containing compounds with varied cyclic frameworks.
Cyclohexyl derivatives linked to other heterocyclic groups.
Conclusion
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide is a versatile compound with significant potential across various scientific domains. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(14-12-16-4-1-2-11-23(16)13-14)22-15-5-7-17(8-6-15)25-19-20-9-3-10-21-19/h1-4,9-13,15,17H,5-8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHRLCOFHVFUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)
![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)
![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)


![[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2896058.png)
![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2896061.png)

![8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2896064.png)
![6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2896068.png)
![N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2896070.png)

![8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2896072.png)

